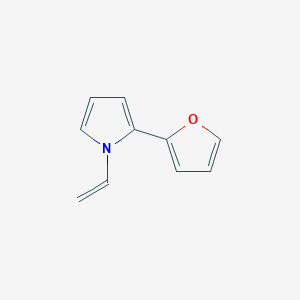

1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-

Description

Context within Heterocyclic Compound Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, form the bedrock of a significant portion of organic chemistry and biochemistry. Among these, five-membered aromatic heterocycles like pyrrole (B145914) and furan (B31954) are of paramount importance. Both pyrrole (containing a nitrogen atom) and furan (containing an oxygen atom) are aromatic, possessing a delocalized π-electron system that imparts significant stability and unique reactivity. researchgate.netnih.govresearchgate.netnih.gov

The reactivity of these heterocycles in reactions such as electrophilic aromatic substitution is notably higher than that of benzene, a consequence of the electron-donating nature of the heteroatoms which enriches the electron density of the ring carbons. nih.gov The compound 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)- brings together these two important heterocyclic motifs, creating a conjugated system that extends across both rings and the vinyl linker. This extended conjugation is a key determinant of its electronic and optical properties.

Architectural Significance of Pyrrole-Furan Conjugates

The fusion or linking of different heterocyclic rings is a powerful strategy in medicinal chemistry and materials science to create molecules with novel functions. Pyrrole-furan conjugates, in particular, are of significant architectural interest due to the distinct electronic contributions of the nitrogen and oxygen heteroatoms. The pyrrole ring is generally more electron-rich and a better electron donor than the furan ring.

This electronic disparity can lead to interesting intramolecular charge transfer characteristics upon photoexcitation, a property that is highly sought after in the design of fluorescent probes, sensors, and organic electronic materials. The vinyl bridge in 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)- serves not only to electronically connect the two rings but also to provide a site for potential polymerization, opening avenues for the creation of novel polymeric materials.

Research Landscape and Thematic Importance

Research into vinyl-substituted pyrroles and pyrrole-furan conjugates is an active and evolving field. The primary thematic importance of 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)- and related structures lies in their potential as building blocks for functional organic materials. The vinyl group, for instance, is a versatile functional handle that can participate in various polymerization reactions, leading to the formation of polymers with tailored electronic and optical properties.

Recent studies on vinylpyrrole derivatives have revealed fascinating photophysical phenomena such as aggregation-induced emission (AIE). researchgate.netnih.gov AIE is a process where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state. This property is of immense interest for applications in organic light-emitting diodes (OLEDs), bio-imaging, and chemical sensing. The exploration of 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)- within this context could unveil new AIE-active materials with unique characteristics stemming from the combined influence of the pyrrole, furan, and vinyl moieties.

Detailed Research Findings

While a direct and detailed experimental report on the synthesis and properties of 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)- is not extensively documented in publicly available literature, its synthesis can be plausibly approached through established synthetic methodologies for vinyl-substituted pyrroles. A likely precursor for its synthesis is 1-(2-furanyl)-1H-pyrrole-2-carbaldehyde .

The synthesis of various 2-formylpyrrole derivatives is well-established in organic chemistry. researchgate.netrsc.orgnih.govrsc.orgbiosynth.comnih.govmdpi.com A common method for the formylation of pyrroles is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphoryl chloride and dimethylformamide to introduce a formyl group at the electron-rich C2 position of the pyrrole ring. orgsyn.org

Once the aldehyde precursor is obtained, the ethenyl group can be introduced via an olefination reaction, most commonly the Wittig reaction . clockss.orgorganic-chemistry.orgmasterorganicchemistry.com The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene. organic-chemistry.orgmasterorganicchemistry.com

Proposed Synthetic Route:

Synthesis of the Precursor: Preparation of 1-(2-furanyl)-1H-pyrrole-2-carbaldehyde. This could potentially be achieved through a suitable coupling reaction between a 2-furanyl derivative and a pyrrole-2-carbaldehyde synthon, or by direct formylation of 1-(2-furanyl)-1H-pyrrole.

Wittig Olefination: The reaction of 1-(2-furanyl)-1H-pyrrole-2-carbaldehyde with a methylidene Wittig reagent, such as methyltriphenylphosphonium (B96628) bromide in the presence of a strong base, would yield the target molecule, 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-.

The photophysical properties of this compound are expected to be of significant interest. The extended π-conjugation across the pyrrole, vinyl, and furan units would likely result in absorption and emission of light at longer wavelengths compared to the individual heterocyclic components. libretexts.org The potential for intramolecular charge transfer from the electron-rich pyrrole to the furan ring could lead to solvatochromic effects, where the emission color changes with the polarity of the solvent.

Furthermore, the structural features of 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)- suggest it could be a candidate for exhibiting aggregation-induced emission. The restriction of intramolecular rotation of the furan and pyrrole rings around the vinyl linker in the aggregated state could block non-radiative decay pathways and enhance fluorescence quantum yield. researchgate.netnih.gov

| Property | Expected Characteristic | Rationale |

| Synthesis | Feasible via Wittig reaction on a 2-formylpyrrole precursor. | Well-established methodology for converting aldehydes to vinyl groups on heterocyclic rings. clockss.org |

| UV-Vis Absorption | Absorption maximum (λmax) in the UV-A or near-visible region. | Extended π-conjugation across the pyrrole-vinyl-furan system lowers the HOMO-LUMO energy gap. libretexts.org |

| Fluorescence | Potential for fluorescence in the visible spectrum. | Conjugated aromatic systems often exhibit fluorescence. The specific emission wavelength would depend on the extent of conjugation and substituent effects. |

| Polymerization | Susceptible to radical or cationic polymerization. | The presence of the vinyl group allows for the formation of polymer chains. |

| Aggregation-Induced Emission | Possible AIE activity. | The structure allows for restricted intramolecular rotation in the solid state, a key feature for many AIE-active molecules. researchgate.netnih.gov |

Spectroscopic Data of Related Vinylpyrrole Systems:

While specific data for the target compound is unavailable, the following table provides typical 1H NMR chemical shift ranges for protons in related vinyl-substituted aromatic systems. This data can be used to anticipate the spectral features of 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-.

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Pyrrole ring protons | 6.0 - 7.5 |

| Furan ring protons | 6.3 - 7.6 |

| Vinyl protons (CH=CH2) | 5.0 - 7.0 (complex splitting pattern) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

79892-12-9 |

|---|---|

Molecular Formula |

C10H9NO |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

1-ethenyl-2-(furan-2-yl)pyrrole |

InChI |

InChI=1S/C10H9NO/c1-2-11-7-3-5-9(11)10-6-4-8-12-10/h2-8H,1H2 |

InChI Key |

XPSPDDNEMDTADU-UHFFFAOYSA-N |

Canonical SMILES |

C=CN1C=CC=C1C2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for 1h Pyrrole, 1 Ethenyl 2 2 Furanyl and Analogues

Approaches to 1-Ethenylpyrroles

The introduction of an ethenyl (vinyl) group onto the nitrogen atom of a pyrrole (B145914) ring is a key transformation in the synthesis of the target molecule. This can be achieved through various vinylation reactions or through de novo synthesis of the N-vinylpyrrole core.

Vinylation Reactions of Pyrroles

Direct N-vinylation of a pre-formed pyrrole ring with acetylene (B1199291) is a common and effective method. This reaction is typically carried out in the presence of a strong base, such as potassium hydroxide, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). The reaction proceeds via the deprotonation of the pyrrole nitrogen to form a pyrrolide anion, which then undergoes nucleophilic addition to acetylene.

Recent advancements have also explored metal-catalyzed N-vinylation reactions. For instance, copper(II) fluoride (B91410) in combination with 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be an excellent catalytic system for the N-vinylation of azoles using vinylsilanes at room temperature, offering a fluoride-free approach. nih.gov

Specific Routes for N-Vinylpyrroles (e.g., from ketoximes and acetylene)

The Trofimov reaction provides a powerful one-pot synthesis of N-vinylpyrroles directly from ketoximes and acetylene. osi.lvwikipedia.org This reaction is typically performed in a superbasic medium, such as KOH/DMSO. osi.lv The mechanism involves the initial O-vinylation of the ketoxime, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization to form the pyrrole ring. A second vinylation step on the pyrrole nitrogen then yields the N-vinylpyrrole. osi.lvwikipedia.org

This method is particularly versatile as it allows for the synthesis of a wide range of substituted N-vinylpyrroles by starting from appropriately substituted ketones. For example, the reaction of acetophenone (B1666503) oxime with acetylene in the KOH–DMSO system can selectively produce 2-phenyl-1H-pyrrole in high yield. osi.lv By adjusting reaction conditions, such as temperature and pressure, the formation of the N-vinyl product can be favored. wikipedia.org A one-pot version of the Trofimov reaction, starting directly from ketones and hydroxylamine (B1172632) followed by reaction with acetylene, has also been developed, simplifying the procedure. researchgate.netarkat-usa.org

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Acetophenone oxime | Acetylene, KOH/DMSO | 2-Phenyl-1H-pyrrole | 74 | osi.lv |

| Ketones (various) | 1. NH₂OH·HCl, NaHCO₃ 2. Acetylene, KOH/DMSO | NH- and N-Vinylpyrroles | Good | researchgate.netarkat-usa.org |

| Acetophenone oxime | Phenylacetylene, MOH-DMSO | 2,5-Diphenyl-1H-pyrrole | 14-18 | semanticscholar.org |

Approaches to 2-(2-Furanyl)pyrroles

Paal-Knorr Condensation and Related Cyclization Reactions

The Paal-Knorr synthesis is a cornerstone method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgalfa-chemistry.comorganic-chemistry.org To synthesize a 2-(2-furanyl)pyrrole via this route, a 1,4-dicarbonyl compound bearing a 2-furyl group is required. The reaction is generally conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org

The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.org The versatility of the Paal-Knorr synthesis allows for the use of a wide range of primary amines, making it a highly adaptable method for producing N-substituted pyrroles. alfa-chemistry.com

Multi-component Reaction Strategies for Pyrrole-Furan Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like pyrroles. researchgate.netbohrium.comrsc.org These reactions allow for the formation of multiple bonds in a single synthetic operation from three or more starting materials. Various MCRs have been developed for the synthesis of polysubstituted pyrroles, some of which could be adapted for the construction of pyrrole-furan scaffolds. For instance, one-pot three-component reactions involving an aldehyde, a β-dicarbonyl compound, and an amine source are common. orientjchem.org While a specific MCR for the direct synthesis of 2-(2-furanyl)pyrroles is not prominently detailed in the provided context, the principles of MCRs suggest that a furfural-derived component could be integrated into such a reaction sequence.

Strategic Assembly of 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)- Architecture

The final assembly of the target molecule, 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-, can be envisioned through two primary strategic disconnections:

Strategy A: Formation of the 2-(2-furanyl)pyrrole core followed by N-vinylation.

In this approach, a 2-(2-furanyl)-1H-pyrrole is first synthesized, likely via a Paal-Knorr reaction of a suitable 1,4-dicarbonyl precursor with ammonia. The resulting NH-pyrrole can then be subjected to N-vinylation with acetylene in the presence of a strong base like KOH in DMSO. This method benefits from the well-established nature of both the Paal-Knorr synthesis and direct N-vinylation of pyrroles.

Strategy B: De novo synthesis of the 1-ethenyl-2-(2-furanyl)pyrrole.

This strategy aims to construct the entire molecule in a more convergent manner. Two plausible routes emerge from this disconnection:

Trofimov Reaction with a Furyl Ketoxime: A key starting material for this approach would be the oxime of a ketone containing a 2-furyl group, such as 2-acetylfuran (B1664036) oxime. The reaction of this oxime with acetylene under Trofimov conditions (KOH/DMSO) could potentially yield 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)- directly. While the Trofimov reaction is known to be effective for aryl and hetaryl ketoximes, specific examples with 2-acetylfuran oxime leading to the target molecule would require further investigation. arkat-usa.org

Paal-Knorr Synthesis with a Vinylamine (B613835) Equivalent: This approach would involve the Paal-Knorr condensation of a 1,4-dicarbonyl compound bearing a 2-furyl group with vinylamine or a synthetic equivalent. The challenge in this route lies in the stability and handling of vinylamine itself.

The choice of the most effective strategy would depend on the availability of starting materials, reaction efficiency, and the desired control over the substitution pattern of the final molecule.

Convergent and Divergent Synthetic Pathways

Convergent Synthesis

A convergent approach to 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)- involves the separate synthesis of key structural fragments followed by their assembly in the final stages. A logical convergent strategy consists of two primary stages: the formation of the 2-(2-furanyl)-1H-pyrrole core and the subsequent N-vinylation of the pyrrole nitrogen.

Stage 1: Synthesis of the 2-(2-furanyl)-1H-pyrrole Core

The classical Paal-Knorr synthesis is a widely applied method for constructing pyrrole rings from 1,4-dicarbonyl compounds and ammonia or primary amines. uctm.edupharmaguideline.com This method can be adapted to prepare the 2-(2-furanyl)-1H-pyrrole intermediate. The required precursor, a 1-(2-furanyl)-1,4-dicarbonyl compound, can be reacted with an ammonia source to induce cyclization and form the pyrrole ring.

Stage 2: N-Vinylation of the Pyrrole Ring

With the 2-(2-furanyl)-1H-pyrrole core assembled, the final step is the introduction of the ethenyl (vinyl) group onto the nitrogen atom. Several methods exist for the N-vinylation of azoles. A prominent method is the palladium-catalyzed stereospecific coupling of the pyrrole with a vinyl triflate. nih.gov This reaction typically employs a palladium catalyst such as Pd2dba3 with a phosphine (B1218219) ligand like XPhos in the presence of a base. nih.gov Alternative approaches include copper-catalyzed N-vinylation protocols or reactions with activated acetylenes in a superbasic KOH-DMSO system. thieme-connect.comacs.org Traditional methods, though often requiring harsh conditions, involve the reaction of the pyrrole with acetylene gas under high pressure. acs.org

| Step | Description | Key Reaction Type | Example Reagents/Catalysts |

|---|---|---|---|

| 1 | Formation of 2-(2-furanyl)-1H-pyrrole | Paal-Knorr Synthesis | 1-(2-furanyl)-1,4-dicarbonyl, Ammonia (NH₃) |

| 2 | N-Vinylation of the pyrrole core | Palladium-Catalyzed Cross-Coupling | Vinyl triflate, Pd₂(dba)₃, XPhos, K₃PO₄ nih.gov |

| 2 (Alternative) | N-Vinylation of the pyrrole core | Addition to Acetylene | Acetylene, KOH/DMSO thieme-connect.com |

Divergent Synthesis

Divergent synthesis offers an efficient route to a library of related compounds from a common intermediate. rsc.org This approach is valuable for exploring structure-activity relationships in medicinal chemistry. A divergent strategy for producing analogues of 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)- could begin with a pre-functionalized pyrrole that allows for varied modifications.

For instance, a synthesis could start from a common pyrrole building block, such as 1-(triisopropylsilyl)-3-bromopyrrole, which allows for selective functionalization at the 3-position. johnshopkins.edu From such an intermediate, one pathway could introduce the 2-(2-furanyl) group via a cross-coupling reaction. Subsequent reactions at other positions, followed by N-vinylation and deprotection, would yield a diverse set of analogues. Lewis acid-catalyzed cascade reactions from simple starting materials have also been reported as an efficient strategy for the divergent construction of polysubstituted pyrrole derivatives. rsc.org Similarly, strategies involving C-H bond functionalization can be employed to create diversely functionalized pyrrolizines from N-alkoxycarbamoyl pyrroles, showcasing a modern divergent approach. rsc.org

Stereoselective Synthesis Considerations for Related Analogues

The parent molecule, 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-, is an aromatic, achiral compound. However, the synthesis of chiral analogues, particularly those with reduced pyrrole rings (pyrrolines and pyrrolidines), is of significant pharmaceutical interest. mdpi.com Stereoselective synthesis is crucial for producing enantiomerically pure compounds, as different stereoisomers can have vastly different biological activities.

One advanced method for achieving stereoselectivity is through biocatalysis. The use of imine reductases (IREDs) has been demonstrated for the stereocomplementary synthesis of chiral 2-aryl-substituted pyrrolidines from their corresponding 2-aryl-substituted pyrroline (B1223166) precursors. nih.govresearchgate.net By selecting either an (R)-selective or (S)-selective enzyme, it is possible to produce various chiral pyrrolidines with excellent enantioselectivity (>99% ee). nih.govresearchgate.net This enzymatic reduction approach could be applied to a 2-(2-furanyl)-pyrroline intermediate to generate chiral analogues.

Organocatalysis provides another powerful tool for asymmetric synthesis. For example, multi-component tandem annulation reactions using a chiral squaramide catalyst can produce highly functionalized 2-pyrrolines containing two adjacent stereocenters in a stereoselective manner. rsc.org

Furthermore, a common strategy for synthesizing chiral pyrrolidine-containing drugs involves starting from readily available chiral precursors, such as proline and 4-hydroxyproline. mdpi.com These natural building blocks provide a scaffold with pre-defined stereochemistry that can be elaborated into more complex target molecules. mdpi.com

| Methodology | Description | Key Reagent/Catalyst | Product Type |

|---|---|---|---|

| Biocatalytic Reduction | Enzymatic reduction of a C=N bond in a pyrroline ring. nih.govresearchgate.net | Imine Reductases (IREDs) | Chiral 2-substituted Pyrrolidines |

| Organocatalysis | Asymmetric multi-component reaction to form a pyrroline ring. rsc.org | Chiral Squaramide | Functionalized Chiral 2-Pyrrolines |

| Chiral Pool Synthesis | Use of naturally occurring chiral starting materials. mdpi.com | L-Proline, 4-Hydroxy-L-proline | Chiral Pyrrolidine Derivatives |

Synthesis of Halogen-Substituted Pyrrole Building Blocks

Halogenated pyrroles are integral building blocks in medicinal chemistry, found in numerous bioactive natural products and synthetic compounds. nih.gov Their synthesis is a key step in the development of new pharmaceutical agents. Practical methods have been developed for the preparation of chloro-, fluoro-, and bromo-substituted pyrroles. nih.gov

Synthesis of Chloro-Substituted Pyrroles

Chlorinated pyrroles can be synthesized via electrophilic chlorination. For example, 2-trichloroacetyl-4-chloro-5-methyl-1H-pyrrole can be prepared by treating 2-trichloroacetyl-5-methyl-1H-pyrrole with N-chlorosuccinimide (NCS) in dichloromethane. acs.org This reaction proceeds at room temperature and provides the chlorinated product in good yield. acs.org

Synthesis of Fluoro-Substituted Pyrroles

The introduction of fluorine into a pyrrole ring can significantly alter its electronic properties and biological activity. Direct fluorination can be achieved using electrophilic fluorinating agents. The synthesis of ethyl 4-chloro-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate has been accomplished using Selectfluor in a mixture of acetonitrile (B52724) and acetic acid. acs.org Another approach involves starting with an already fluorinated precursor. For instance, 3-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid can be synthesized in a multi-step sequence starting from the commercially available ethyl 3-fluoro-1H-pyrrole-2-carboxylate. nih.gov The sequence involves a Vilsmeier-Haack formylation, followed by reduction and hydrolysis to yield the desired carboxylic acid. nih.gov

Synthesis of Bromo-Substituted Pyrroles

Brominated pyrroles are common intermediates in total synthesis, particularly for marine alkaloids. rsc.org The synthesis of mono- and dibromopyrrole ketones can be achieved through the controlled bromination of a pyrrole trichloroketone precursor at low temperatures. rsc.org The degree of bromination is managed by adjusting the stoichiometry of the bromine (Br₂) used. rsc.org An alternative modern approach is the palladium-catalyzed oxidative cyclization of bromoalkynes with N-allylamines, which directly yields 3-bromo-substituted pyrroles. rsc.org This method is advantageous as it retains the bromine atom for subsequent chemical modifications. rsc.org Furthermore, regioselectivity can be controlled by using bulky protecting groups on the pyrrole nitrogen; for example, a triisopropylsilyl (TIPS) group directs bromination with NBS preferentially to the 3-position. johnshopkins.edu

| Halogen | Method | Reagents | Example Product |

|---|---|---|---|

| Chlorine | Electrophilic Chlorination | N-Chlorosuccinimide (NCS) acs.org | 2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole |

| Fluorine | Electrophilic Fluorination | Selectfluor acs.org | Ethyl 4-chloro-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate |

| Fluorine | Multi-step from fluorinated precursor | DMF, POCl₃, Zn, NaOH nih.gov | 3-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acid |

| Bromine | Electrophilic Bromination | Bromine (Br₂) rsc.org | Monobromo and dibromo pyrrole ketones |

| Bromine | Palladium-catalyzed cyclization | Bromoalkynes, N-allylamines, Pd catalyst rsc.org | 3-Bromo-pyrroles |

Reactivity and Mechanistic Investigations of 1h Pyrrole, 1 Ethenyl 2 2 Furanyl

Reactivity of the Ethenyl Moiety

The ethenyl group attached to the nitrogen atom of the pyrrole (B145914) ring is a key site for various addition reactions. Its reactivity is influenced by the electronic properties of the pyrrole and furan (B31954) rings.

The vinyl group in N-vinylpyrroles can participate in nucleophilic addition reactions, particularly when activated by electron-withdrawing groups. In the case of 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-, the furan and pyrrole rings are generally considered electron-donating, which may reduce the electrophilicity of the vinyl group's β-carbon compared to N-vinylpyrroles bearing strong electron-withdrawing substituents. However, the presence of the heteroatoms can also stabilize charged intermediates.

Nucleophilic additions to vinyl-substituted heterocyclic compounds are known to occur, often facilitated by acidic or basic conditions. For instance, the treatment of vinyl-substituted pyridines and pyrimidines with various nucleophiles such as amines, thiols, and alcohols leads to the corresponding addition products. While specific studies on 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)- are not extensively documented, it is plausible that it could undergo similar reactions. The general mechanism for a nucleophilic addition to the vinyl group would involve the attack of a nucleophile on the β-carbon of the ethenyl moiety, followed by protonation of the resulting carbanion.

Table 1: Plausible Nucleophilic Addition Reactions

| Nucleophile | Potential Product | Conditions |

|---|---|---|

| R-OH (Alcohol) | 1-(1-alkoxyethyl)-2-(2-furanyl)-1H-pyrrole | Acidic or Basic Catalysis |

| R-SH (Thiol) | 1-(1-(alkylthio)ethyl)-2-(2-furanyl)-1H-pyrrole | Base Catalysis |

N-vinylpyrroles are known to undergo polymerization and oligomerization reactions under various conditions, including radical, cationic, and anionic initiation. The vinyl group serves as the monomer unit for chain growth. The radical polymerization of N-vinylpyrroles has been a subject of systematic study. These reactions typically yield linear oligomers or polymers with polyethylene (B3416737) backbones and pyrrole side groups.

For 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-, both thermal and initiator-induced polymerization could be expected. The presence of the furan and pyrrole rings might influence the stereochemistry and electronic properties of the resulting polymer. Dimerization can also occur, potentially through cycloaddition reactions or other mechanisms depending on the reaction conditions. For example, some vinyl compounds are known to undergo [2+2] cycloadditions to form cyclobutane (B1203170) dimers, although this is more common for electron-deficient alkenes or under photochemical conditions.

Reactivity of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic attack. The presence of the N-vinyl and 2-furanyl substituents will influence the regioselectivity and rate of these reactions.

Pyrrole undergoes electrophilic aromatic substitution much more readily than benzene. libretexts.orgpharmaguideline.com The attack of an electrophile preferentially occurs at the C2 (α) position due to the greater stabilization of the resulting cationic intermediate (arenium ion) through resonance, which involves the nitrogen's lone pair. ijpcbs.comnih.gov In 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-, the C2 position is already substituted. Therefore, electrophilic attack is expected to occur at the C5 position, which is the other α-position. If the C5 position is also blocked, substitution may occur at the C3 or C4 (β) positions, although this is generally less favorable. ijpcbs.com

Table 2: Predicted Regioselectivity of Electrophilic Substitution on the Pyrrole Ring

| Reaction | Electrophile | Major Product (Predicted) |

|---|---|---|

| Nitration | NO2+ | 1-ethenyl-2-(2-furanyl)-5-nitro-1H-pyrrole |

| Halogenation | Br+ | 5-bromo-1-ethenyl-2-(2-furanyl)-1H-pyrrole |

| Friedel-Crafts Acylation | RCO+ | 5-acyl-1-ethenyl-2-(2-furanyl)-1H-pyrrole |

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds and is expected to be effective for this substrate. ijpcbs.comorganic-chemistry.orgwikipedia.org

Beyond electrophilic substitution, the pyrrole ring can be functionalized through various other reactions. These include lithiation followed by reaction with electrophiles, and metal-catalyzed cross-coupling reactions. nih.gov Deprotonation of the pyrrole ring typically occurs at the C2 or C5 position. For 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-, lithiation with a strong base like n-butyllithium would likely occur at the C5 position. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

Metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful tools for the C-C bond formation. nih.gov To participate in these reactions, the pyrrole ring would first need to be halogenated or converted to a triflate or boronic acid/ester derivative. For instance, the 5-bromo derivative, obtained from halogenation, could serve as a substrate for various cross-coupling reactions to introduce new aryl, alkyl, or vinyl substituents.

Reactivity of the Furan Ring

The furan ring is also an electron-rich five-membered heterocycle and is susceptible to electrophilic attack, though it is generally less reactive than pyrrole. pharmaguideline.comquora.com Like pyrrole, electrophilic substitution on furan preferentially occurs at the C2 and C5 positions. In 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-, the furan ring is attached to the pyrrole at its C2 position. Therefore, electrophilic attack on the furan ring would be expected to occur at its C5 position.

The relative reactivity of the pyrrole versus the furan ring towards electrophiles is an important consideration. Given that pyrrole is generally more reactive, electrophilic substitution would likely occur on the pyrrole ring first under controlled conditions. pharmaguideline.com However, with stronger electrophiles or harsher reaction conditions, substitution on the furan ring is also possible.

The furan ring can also participate in other reactions, such as Diels-Alder cycloadditions, where it can act as a diene. rsc.orgnih.govresearchgate.netmdpi.com The presence of the electron-donating pyrrole substituent may influence the rate and selectivity of such cycloaddition reactions.

Table 3: Comparison of Predicted Reactivity of Pyrrole and Furan Rings

| Reaction Type | Pyrrole Ring | Furan Ring |

|---|---|---|

| Electrophilic Substitution | More reactive, attack at C5 | Less reactive, attack at C5 |

| Diels-Alder Reaction | Less likely to act as a diene | Can act as a diene |

| Lithiation | Attack at C5 | Attack at C5 |

Electrophilic Attack Mechanisms (e.g., with tetracyanoethylene)

The reaction of pyrrole derivatives with electrophiles is a cornerstone of their chemistry. Due to the aromatic character and the electron-donating nitrogen atom, the pyrrole ring is highly activated towards electrophilic substitution. In the case of 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-, the presence of two electron-rich aromatic rings, pyrrole and furan, introduces competitive reactivity.

Research on the related compound, 2-(2-furyl)-5-methyl-1H-pyrrole, provides insight into the electrophilic attack mechanism with tetracyanoethylene (B109619) (TCNE), a strong electron acceptor. Studies have shown that the primary site of attack for this molecule is not the pyrrole ring, but rather the 2-position of the furan ring. researchgate.net This indicates that the furan moiety, in this particular substitution pattern, is more susceptible to electrophilic attack by TCNE than the pyrrole ring.

The π-electron density is distributed over both five-membered rings, making them electron-rich compared to benzene. imperial.ac.uk However, the relative reactivity is influenced by the heteroatom. Oxygen in furan is more electronegative than nitrogen in pyrrole, which generally makes the pyrrole ring more reactive towards electrophiles. Despite this, the observed reactivity of 2-(2-furyl)-5-methyl-1H-pyrrole with TCNE suggests that the specific substitution pattern and the nature of the electrophile play a crucial role in determining the reaction's regioselectivity. The attack on the furan ring highlights the nuanced electronic effects within the molecule. For 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-, a similar competition between the furan and pyrrole rings is expected, with the N-vinyl group potentially further modulating the electron density and reactivity of the pyrrole ring.

| Compound | Primary Site of Electrophilic Attack | Reference |

|---|---|---|

| 2-(2-furyl)-5-methyl-1H-pyrrole | 2-position of the furan ring | researchgate.net |

| 2-Methyl-5-phenyl-1H-pyrrole | 3-position of the pyrrole ring (forming 3-(1,2,2-tricyanovinyl)pyrrole) | researchgate.net |

| 2-Methyl-5-(2-thienyl)-1H-pyrrole | Mixture of 3- and 4-positions of the pyrrole ring | researchgate.net |

Interactions in Maillard Reaction Systems

The Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars, is responsible for the formation of a vast array of flavor and aroma compounds, including various heterocyclic structures. Pyrroles are among the key products formed during this process. nih.gov

While direct evidence for the formation of 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)- in Maillard systems is not explicitly documented, the structural motifs are related to known Maillard products. For instance, pyrraline, 2-formyl-5-(hydroxymethyl)pyrrole-1-norleucine, is a well-known advanced glycation end-product (AGE) formed from the reaction of glucose and lysine. nih.govresearchgate.net The formation of the pyrrole ring in Maillard reactions often proceeds through the interaction of dicarbonyl compounds (sugar degradation products) with amino acids. researchgate.net

Given that furan derivatives (like furfural) are significant intermediates in sugar degradation and that pyrroles are formed from amino compounds, it is plausible that structures like 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)- could arise from reactions involving furan-containing dicarbonyls and amino acids, followed by subsequent reactions. For example, the reaction of 2-oxopropanal with amino acids has been shown to produce novel pyrrole structures. nih.govresearchgate.net The conditions of the Maillard reaction (temperature, pH, reactant ratios) significantly influence the profile of the products formed. nih.govnih.gov

Inter-ring Reactivity and Conjugate Interactions

The structure of 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)- features a conjugated system extending across the pyrrole ring, the furan ring, and the N-vinyl group. This conjugation dictates the electronic properties and reactivity of the molecule. Both pyrrole and furan are aromatic, 6-π-electron systems distributed over five atoms, which makes their carbon frameworks inherently electron-rich. imperial.ac.uk

The nitrogen atom of the pyrrole ring donates its lone pair to the aromatic system, significantly increasing the electron density at the ring carbons, particularly at the C2 and C5 positions. The N-vinyl group can participate in this conjugation, potentially influencing the electron distribution. The reactivity of vinylpyrazoles, for example, is known to be affected by substituents on the pyrazole (B372694) ring. nih.gov

Acid-Catalyzed Transformations

Pyrroles exhibit characteristic reactivity under acidic conditions. Due to their high electron density, they are susceptible to protonation, which can lead to polymerization or other transformations. wikipedia.org The N-vinyl group in 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)- introduces an additional site for acid-catalyzed reactions, such as hydration or polymerization.

The furan ring is also notoriously sensitive to strong acids, which can cause ring-opening and subsequent polymerization or rearrangement. Therefore, acid-catalyzed transformations of this compound must be approached with caution. However, controlled acid catalysis is a powerful tool for synthesizing substituted pyrroles. For instance, the Clauson-Kaas reaction utilizes an acid catalyst to synthesize N-substituted pyrroles from primary amines and 2,5-dimethoxytetrahydrofuran. beilstein-journals.org Similarly, the Paal-Knorr synthesis produces pyrroles from 1,4-dicarbonyl compounds and amines under acidic conditions. researchgate.net

In the context of 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-, acidic conditions could potentially lead to:

Polymerization: Protonation of the pyrrole ring or the vinyl group could initiate cationic polymerization, leading to polypyrrole-type materials. wikipedia.org

Rearrangement: Acid-mediated rearrangements of substituted pyrroles are known. For example, 2-acylpyrroles can be converted to their 3-acyl isomers using trifluoromethanesulfonic acid. nih.gov

Furan Ring Opening: Strong acids could disrupt the furan ring, leading to a complex mixture of products.

| Reaction Name | Reactants | Typical Acid Catalyst | Reference |

|---|---|---|---|

| Clauson-Kaas Synthesis | Primary Amine + 2,5-Dialkoxytetrahydrofuran | Acetic Acid, p-TsOH | beilstein-journals.org |

| Paal-Knorr Synthesis | Primary Amine + 1,4-Dicarbonyl Compound | Acetic Acid, HCl | researchgate.net |

| Acylpyrrole Rearrangement | 2-Acylpyrrole | Trifluoromethanesulfonic acid | nih.gov |

Metal-Catalyzed Transformations (e.g., PdCl2-catalyzed reactions)

Palladium catalysis has emerged as a versatile tool for the functionalization of heterocyclic compounds, including pyrroles and furans. Palladium(II) complexes, such as PdCl2, are often used as pre-catalysts in a variety of transformations.

For 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-, several palladium-catalyzed reactions could be envisioned:

C-H Activation/Arylation: Palladium catalysts are known to facilitate the direct arylation of electron-rich heterocycles like furans and pyrroles via C-H bond activation. mdpi.com This would allow for the introduction of aryl groups at various positions on either the pyrrole or furan ring, depending on the reaction conditions and directing groups.

Cross-Coupling Reactions: The vinyl group could potentially participate in Heck-type reactions. Furthermore, if halogenated derivatives of the compound were available, they could undergo standard cross-coupling reactions like Suzuki or Stille coupling.

Oxidative Cyclizations: Palladium(II)-catalyzed oxidative approaches can be used to construct polysubstituted pyrroles from N-homoallylic amines and arylboronic acids through a cascade of C-C and C-N bond formations. organic-chemistry.org Similar cascade reactions involving the vinyl group and the aromatic rings might be possible. For example, palladium-catalyzed reactions of enallenols can lead to furan derivatives. nih.gov

Tandem Reactions: Palladium catalysis can enable tandem substitution and cycloisomerization reactions to build complex pyrrole and furan structures in one pot. nih.gov

The specific outcome of a metal-catalyzed reaction would depend heavily on the choice of catalyst (ligands, oxidation state), solvent, base, and reaction temperature. mdpi.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-, analyses of ¹H, ¹³C, and ¹⁵N nuclei each provide distinct and complementary information about its electronic and steric structure.

Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)- is characterized by distinct signals corresponding to the protons of the pyrrole (B145914), furan (B31954), and vinyl moieties. The chemical shifts (δ) are influenced by the aromaticity of the rings and the electron-withdrawing nature of the N-vinyl group.

The protons of the vinyl group (Hα, Hβ-cis, Hβ-trans) typically appear as a characteristic AMX spin system. The Hα proton, being directly attached to the nitrogen-bearing carbon, is expected to be deshielded. However, spectral data for N-vinyl-2-(2′-furyl)pyrrole suggest the formation of a C-H···O hydrogen bond between the α-hydrogen of the vinyl group and the oxygen atom of the furan ring. researchgate.net This intramolecular interaction can lead to a downfield shift for Hα. The β-protons of the vinyl group will show distinct chemical shifts due to their cis/trans relationship to the pyrrole ring, with characteristic coupling constants.

The protons on the pyrrole and furan rings resonate in the aromatic region. For the pyrrole ring, the H5 proton is expected to be the most downfield due to its proximity to the nitrogen and the adjacent furan ring. The furan protons (H3', H4', H5') will exhibit shifts typical for this heterocycle, with H5' generally being the most deshielded due to the influence of the ring oxygen.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

|---|---|---|

| Hα (vinyl) | ~7.0 - 7.5 | J(α,β-trans) = ~15.0 - 16.0J(α,β-cis) = ~8.0 - 9.0 |

| Hβ-cis (vinyl) | ~4.8 - 5.2 | J(β-cis,β-trans) = ~1.0 - 2.0 |

| Hβ-trans (vinyl) | ~5.3 - 5.7 | |

| H3 (pyrrole) | ~6.2 - 6.4 | J(3,4) = ~3.0 - 4.0 |

| H4 (pyrrole) | ~6.1 - 6.3 | J(4,5) = ~2.5 - 3.5 |

| H5 (pyrrole) | ~6.8 - 7.0 | |

| H3' (furan) | ~6.4 - 6.6 | J(3',4') = ~3.0 - 3.5 |

| H4' (furan) | ~6.3 - 6.5 | J(4',5') = ~1.5 - 2.0 |

Note: Predicted values are based on data for pyrrole, N-vinylpyrroles, and furan derivatives. researchgate.netchemicalbook.comchemicalbook.com

Carbon (¹³C) NMR Analysis of Structural Features

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts reflect the hybridization and electronic environment of each carbon atom. The carbons of the aromatic pyrrole and furan rings are expected in the range of δ 100-150 ppm. The C2 carbon of the pyrrole ring, being bonded to both the nitrogen and the furan ring, would appear significantly downfield. Similarly, the C2' carbon of the furan ring, bonded to the oxygen and the pyrrole ring, will also be deshielded. The carbons of the N-vinyl group, Cα and Cβ, are anticipated around δ 130 ppm and δ 100 ppm, respectively.

Studies on related N-vinyl-2-arylpyrroles have shown that the dihedral angles between the planes of the rings are influenced by substituents, which in turn affects the ¹³C chemical shifts by altering the degree of p,π-conjugation. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Cα (vinyl) | ~130 - 135 |

| Cβ (vinyl) | ~100 - 105 |

| C2 (pyrrole) | ~130 - 135 |

| C3 (pyrrole) | ~110 - 115 |

| C4 (pyrrole) | ~108 - 112 |

| C5 (pyrrole) | ~120 - 125 |

| C2' (furan) | ~148 - 152 |

| C3' (furan) | ~106 - 110 |

| C4' (furan) | ~112 - 116 |

Note: Predicted values are based on general data for substituted pyrroles and furans. researchgate.netchemicalbook.com

Nitrogen (¹⁵N) NMR for Heteroatom Insights

¹⁵N NMR spectroscopy provides direct information about the nitrogen atom's electronic environment. For 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-, the nitrogen nucleus is part of the pyrrole ring and is directly bonded to the vinyl group. This N-vinylation removes the proton from the nitrogen, and the sp²-hybridized vinyl carbon influences its chemical shift. In related dipyrromethanes, pyrrole-type nitrogens typically exhibit chemical shifts around -231 ppm relative to nitromethane. researchgate.net The substitution of the N-H proton with a vinyl group is expected to cause a significant change in this shift.

Table 3: Predicted ¹⁵N NMR Chemical Shift

| Nitrogen | Predicted Chemical Shift (ppm) |

|---|

Note: Predicted value is an estimate based on data for dipyrrolic structures and considers the effect of N-substitution. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)- is expected to show characteristic absorption bands corresponding to its constituent parts. Key absorptions would include C-H stretching vibrations for the aromatic rings and the vinyl group, C=C stretching for both the rings and the vinyl group, and vibrations of the C-N and C-O-C bonds.

Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the vinyl =C-H stretch also appears in this region. The C=C stretching vibrations of the pyrrole and furan rings give rise to bands in the 1400-1600 cm⁻¹ region. researchgate.net The C=C stretch of the N-vinyl group is also expected in this range, often around 1640 cm⁻¹. The C-O-C stretching of the furan ring will produce a strong band, typically around 1015 cm⁻¹. scirp.org

Table 4: Predicted FT-IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic & Vinyl C-H | Stretch | 3050 - 3150 |

| Vinyl C=C | Stretch | ~1640 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Pyrrole Ring | Vibration | ~1410 |

| C-N | Stretch | 1170 - 1300 |

| Furan C-O-C | Asymmetric Stretch | ~1015 |

Note: Predicted values are based on characteristic absorption data for pyrroles, furans, and alkenes. researchgate.netscirp.orgscirp.org

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds and is therefore complementary to FT-IR. The C=C bonds of the vinyl group and the aromatic rings are expected to produce strong signals in the Raman spectrum. The symmetric breathing vibrations of the pyrrole and furan rings are also characteristically Raman active. The stretching vibration of the vinyl C=C double bond, in particular, should be easily identifiable.

Table 5: Predicted Raman Shifts

| Functional Group | Vibration Type | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic & Vinyl C-H | Stretch | 3050 - 3150 |

| Vinyl C=C | Stretch | ~1640 |

Note: Predicted values are based on typical Raman shifts for N-vinyl-2-pyrrolidone and other aromatic heterocyclic compounds. researchgate.net

Mass Spectrometry

Mass spectrometry is a fundamental tool for determining the molecular weight and structural features of "1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-".

Electron Ionization (EI) mass spectrometry confirms the molecular weight of "1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-" and provides characteristic fragmentation patterns essential for its identification. The molecular formula of the compound is C₁₀H₉NO, which corresponds to a molecular weight of approximately 159.18 g/mol . nih.gov In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

The fragmentation of 2-substituted pyrrole derivatives is significantly influenced by the nature of the substituent. nih.gov For "1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-", the fragmentation is expected to involve cleavages related to the vinyl and furan groups. While a detailed fragmentation pathway for this specific molecule is not extensively published, general principles suggest that the fragmentation of related compounds, such as 1-furfurylpyrrole (B75762), often involves the furan ring. nih.gov For instance, the mass spectrum of 1-furfurylpyrrole shows a top peak at m/z 81, indicating a common fragmentation pathway. nih.gov The stability of the pyrrole and furan rings often dictates the fragmentation process, leading to characteristic losses and rearrangements.

Table 1: Key Mass Spectrometry Data for 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)- and a Related Analogue

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ion (m/z) |

|---|---|---|---|

| 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)- | C₁₀H₉NO | 159.18 | Not specified |

Hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the analysis of "1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-" within complex mixtures. sums.ac.irresearchgate.net GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net

In this technique, a sample mixture is vaporized and passed through a chromatographic column. The components of the mixture are separated based on their volatility and interaction with the column's stationary phase. As each separated component, such as "1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-", elutes from the column, it enters the mass spectrometer. sums.ac.ir The mass spectrometer then ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This allows for both qualitative identification and quantitative analysis of the compound even in trace amounts within a complex matrix. sums.ac.irresearchgate.net The analysis of related pyrrole compounds is documented in various databases, highlighting the utility of GC-MS for their identification. nih.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within "1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-". The molecule possesses a conjugated system comprising the pyrrole ring, the furan ring, and the ethenyl (vinyl) group. This extended π-electron system is expected to give rise to characteristic absorption bands in the UV-Vis region, primarily due to π → π* transitions.

Table 2: Predicted Electronic Transitions for Conjugated Pyrrole Systems

| Type of Transition | Chromophore | Expected Absorption Region |

|---|

X-ray Crystallography for Solid-State Molecular Architecture of Analogues

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state. While the crystal structure of "1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-" itself is not detailed, analysis of its analogues offers valuable insights into the expected molecular architecture.

Table 3: Crystallographic Data for an Analogue, 2-(1H-pyrrol-2-ylmethyl)-1H-pyrrole nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Pyrrole-Pyrrole) | 69.07 (16)° |

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium conformation) and understanding its electronic makeup.

Ab initio methods, such as Hartree-Fock (HF) theory with basis sets like 6-31G*, provide a foundational, albeit simplified, approach to solving the electronic Schrödinger equation. These calculations are often a starting point for geometry optimization. While modern studies frequently employ more sophisticated methods, the HF approach remains a key concept in computational chemistry for obtaining an initial approximation of the molecular wavefunction and geometry. For related heterocyclic systems, HF methods have been used in conjunction with other techniques to build a comprehensive understanding of their molecular properties. researchgate.net

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for its balance of accuracy and computational cost. The B3LYP hybrid functional, often paired with Pople-style basis sets like 6-311++G(d,p), is commonly used to optimize molecular geometries and investigate electronic properties. researchgate.net

For instance, in studies of similar furan-containing molecules, DFT calculations are employed to determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity. nih.gov These calculations reveal that the planarity and conjugation within the molecule are crucial for its electronic behavior.

Table 1: Calculated Electronic Properties of Analogous Furan-Containing Compounds Using DFT This table presents data for structurally related compounds to illustrate the application of DFT.

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | B3LYP/6-31G(d) | - | - | 4.458 |

Data sourced from multiple computational studies. researchgate.netnih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental results. DFT calculations can accurately forecast vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). researchgate.netnih.gov

In the study of related heterocyclic compounds, theoretical vibrational spectra calculated at the B3LYP/6-311++G(d,p) level show good correlation with experimental FT-IR data, allowing for precise assignment of vibrational bands. nih.gov Similarly, NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. For electronic spectra, Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions. For example, a prominent absorption peak observed around 251 nm in 3-(2-furyl)-1H-pyrazole-5-carboxylic acid was assigned as a π → π* transition based on TD-DFT calculations. nih.gov This synergy between theoretical prediction and experimental validation is crucial for confirming molecular structures. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Understanding how a molecule reacts is a central theme in chemistry. Computational modeling can elucidate complex reaction mechanisms, map out potential energy surfaces, and identify transition states and intermediates.

A study on the reaction of a related compound, N-allenyl-1H-pyrrole-2-yl-carbaldehyde, with hydroxylamine (B1172632) demonstrates this capability. researchgate.net Using a high-level combined quantum-chemical approach (B2PLYP-D2/6-311+G**//B3LYP/6-31+G*), researchers modeled the entire reaction pathway, from oximation to subsequent cyclization. researchgate.net The calculations revealed that solvent molecules play a critical role, acting as proton carriers and influencing the activation barriers. researchgate.net This type of investigation provides a molecular-level picture of the reaction dynamics that is often inaccessible through experimental means alone.

Table 2: Calculated Activation Barriers for a Reaction of a Related Pyrrole (B145914) Derivative This table illustrates the use of computational modeling to determine reaction energetics.

| Reaction Step | Reactant | Product | Activation Barrier (ΔG‡) (kcal/mol) |

|---|

Data sourced from a quantum-chemical model of the reaction of N-allenyl-1H-pyrrole-2-yl-carbaldehyde. researchgate.net

Intermolecular Interactions and Binding Energy Analyses

The non-covalent interactions between molecules govern their physical properties in the condensed phase and their interactions with biological targets. Computational techniques can be used to explore these forces. Hirshfeld surface analysis, for example, is a method used to visualize and quantify intermolecular interactions in crystal structures, breaking them down into constituent atom-atom contacts. nih.gov This has been applied to related heterocyclic systems to understand how molecules pack in a solid state. nih.gov

For interactions in solution or with larger molecules like proteins or DNA, molecular docking and molecular dynamics (MD) simulations are employed. researchgate.netnih.gov These methods can predict the preferred binding mode of a molecule in the active site of an enzyme and estimate the binding affinity. While specific binding energy analyses for 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)- are not available, studies on similar pyrrole-based ligands show their ability to interact with biological macromolecules through modes like intercalation with DNA. researchgate.net

Theoretical Insights into Aromaticity and Electronic Properties

Aromaticity is a key concept in organic chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electron systems. mdpi.com Computational chemistry provides quantitative descriptors to assess aromaticity, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.net

Studies on pyrrol-2-yl derivatives use DFT calculations to determine these indices. researchgate.net The HOMA index evaluates the geometric contribution to aromaticity by comparing bond lengths in the ring to an ideal value, while NICS values measure the magnetic shielding at the center of the ring, with large negative values indicating strong aromatic character. These calculations show how substituents on the pyrrole ring can influence π-electron delocalization and, consequently, the ring's aromaticity. researchgate.net The relative aromaticity of the constituent pyrrole and furan (B31954) rings is a topic of significant theoretical interest, with pyrrole generally considered to be more aromatic than furan due to the lower electronegativity of nitrogen compared to oxygen, which allows for more effective delocalization of the heteroatom's lone pair into the π-system. chemrxiv.org

Medicinal Chemistry and Biological Target Interactions

Structure-Activity Relationship (SAR) Investigations for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the potency and selectivity of drug candidates. For pyrrole (B145914) derivatives, SAR investigations have elucidated key structural features required for their biological activity.

In the development of 3-aroyl-1-arylpyrrole (ARAP) derivatives as anticancer agents, it was determined that both the 1-phenyl ring and the 3-(3,4,5-trimethoxyphenyl)carbonyl moieties are essential for potent inhibition of tubulin polymerization and cancer cell growth. nih.govnih.gov The introduction of halogen atoms, such as chlorine or fluorine, on the 1-phenyl ring resulted in potent inhibitors of tubulin polymerization. nih.gov However, the position of these halogens did not consistently translate to strong inhibition of cancer cell growth, indicating a complex relationship between tubulin inhibition and cytotoxicity. nih.gov For instance, among nitrophenyl derivatives, only the 1-(3-nitrophenyl)-pyrrole compound showed significant inhibition of tubulin polymerization. nih.gov

For N-phenylpyrrolamide DNA gyrase B inhibitors, the pyrrole NH and the pyrrolamide C=O groups are important for hydrogen bonding with the Asp73 residue and a conserved water molecule in the GyrB binding site. nih.gov The addition of halogen atoms to the pyrrole moiety can lower the pKa of the NH group, thereby strengthening this hydrogen bond interaction. nih.gov

In the context of antimalarial pyrrolone compounds, methylation of the pyrrole NH resulted in a significant loss of potency. Furthermore, replacing the pyrrole ring with other heterocycles such as imidazole, pyrazole (B372694), triazole, thiazole, furan (B31954), or isoxazole (B147169) led to a substantial decrease in activity.

Mechanisms of Protein and Enzyme Modulation

Pyrrole derivatives have been shown to modulate the function of various proteins and enzymes through diverse mechanisms, including competitive inhibition and interference with protein-protein interactions.

Tubulin Polymerization Inhibition Mechanisms

A significant area of research for pyrrole-containing compounds is their role as inhibitors of tubulin polymerization, a key mechanism for anticancer agents. nih.govnih.gov These compounds often bind to the colchicine (B1669291) site on β-tubulin, thereby preventing the assembly of microtubules. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest in the M-phase and subsequently induces apoptosis. mdpi.com

For example, certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have been shown to be potent inhibitors of tubulin polymerization. nih.govnih.gov Similarly, novel pyrrole-based carboxamides have demonstrated potent anti-cancer properties by interfering with the microtubule network and inhibiting tubulin polymerization. mdpi.com Molecular docking studies have confirmed the binding of these ligands to the colchicine-binding site on tubulin. mdpi.com The disruption of tubulin assembly in cancer cells treated with these compounds has been visualized through immunofluorescence. mdpi.com

| Compound Class | Mechanism | Key Findings |

| 3-Aroyl-1-arylpyrroles (ARAPs) | Binds to the colchicine site on β-tubulin, inhibiting tubulin polymerization. | The 1-phenyl ring and 3-(3,4,5-trimethoxyphenyl)carbonyl moieties are crucial for activity. nih.govnih.gov |

| Pyrrole-based Carboxamides | Interferes with the microtubule network and inhibits tubulin polymerization. | Molecular docking confirms binding to the colchicine site. mdpi.com |

Kinase Inhibition Pathways (e.g., JAK2 inhibition)

The Janus kinase (JAK) family, particularly JAK2, is a critical component of signaling pathways that regulate hematopoiesis and immune responses. nih.govresearchgate.net Aberrant JAK2 activation is implicated in various hematologic malignancies, making it a key therapeutic target. nih.govnih.gov While specific studies on 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)- as a JAK2 inhibitor are not prominent, the broader class of pyrrole-containing structures has been explored for kinase inhibition.

Type II JAK2 inhibitors are of particular interest as they lock the kinase in its inactive "DFG-out" conformation, which can offer improved efficacy and overcome resistance mutations. nih.gov The development of novel scaffolds for type II JAK2 inhibitors is an active area of research. nih.gov These inhibitors function by binding to the ATP-binding pocket of the kinase, but in a manner that stabilizes the inactive state, preventing the phosphorylation of downstream signaling proteins like STATs. nih.govresearchgate.net

DNA Gyrase B Inhibition Research

Bacterial DNA gyrase is an essential enzyme that controls DNA topology and is a validated target for antibacterial drugs. nih.govnih.gov Pyrrole-based compounds have emerged as promising inhibitors of the Gyrase B (GyrB) subunit, which houses the ATP-binding site. nih.govnih.gov

A series of N-phenylpyrrolamides have been developed with low nanomolar IC50 values against E. coli DNA gyrase. nih.gov These compounds act as ATP-competitive inhibitors. The pyrrole core, often substituted with halogens like bromine or chlorine, plays a critical role in binding to the active site. nih.govbohrium.com The pyrrole NH and amide C=O groups form crucial hydrogen bonds with residues such as Asp73, anchoring the inhibitor in the binding pocket. nih.gov Research has also focused on creating hybrid molecules that combine the 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide scaffold with other moieties like 1,2,3-triazole and isoxazole to enhance inhibitory activity. bohrium.com

| Inhibitor Class | Target | Key Interactions | Result |

| N-phenylpyrrolamides | DNA Gyrase B | Hydrogen bonding between pyrrole NH/amide C=O and Asp73. nih.gov | Potent antibacterial activity with low micromolar MIC values against Gram-positive bacteria. nih.gov |

| 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids | DNA Gyrase B | Interaction with key amino acid residues ARG136 and ASP73. bohrium.com | Good DNA gyrase inhibitory activity and promising anti-mycobacterial activity. bohrium.com |

ST2 Receptor Interaction Studies for Immunomodulation

The ST2 receptor, a member of the interleukin-1 receptor family, is involved in inflammatory and autoimmune diseases. Modulating its activity presents a therapeutic opportunity for immunomodulation. While direct studies on 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)- are lacking, research on other pyrrole-based structures as ST2 inhibitors provides valuable insights. For instance, studies on 2-(pyrrolidin-1-ylmethyl)-1H-pyrrole-based compounds have been conducted to understand their structure-activity relationships as ST2 inhibitors. doi.org These compounds are designed to interfere with the signaling cascade initiated by the binding of the natural ligand to the ST2 receptor, thereby dampening the inflammatory response.

EGFR and VEGFR Competitive Inhibition Studies

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key tyrosine kinases involved in cancer cell proliferation and angiogenesis, respectively. rjpbr.com Dual inhibition of both EGFR and VEGFR is a promising strategy in cancer therapy. The pyrrolo[2,3-d]pyrimidine scaffold, an isostere of adenine, has been a successful core structure for developing potent ATP-competitive inhibitors of these kinases. rjpbr.com

While specific data on 1H-Pyrrole, 1-ethenyl-2-(2-furanyl)- is not available, the general principle involves the pyrrole-containing molecule binding to the ATP pocket of the kinase domain of EGFR and VEGFR. This competitive inhibition prevents the binding of ATP, thereby blocking the autophosphorylation of the receptors and the subsequent activation of downstream signaling pathways that promote cell growth and blood vessel formation. nih.gov

Rational Design of Pyrrole-Furan Hybrids as Molecular Probes

The rational design of molecular probes is a cornerstone of chemical biology, enabling the visualization and interrogation of complex biological processes. rsc.orgnih.gov The pyrrole-furan scaffold is a promising core structure for such probes due to its inherent fluorescence potential and the versatility of its chemical structure, which allows for systematic modifications to tune its properties. rsc.orgnih.gov The design process involves tailoring the molecule to achieve desired photophysical characteristics and biological targeting.

Key principles in the rational design of probes based on this scaffold include:

Tuning Photophysical Properties: Chemists can modify the excitation and emission spectra, quantum efficiency, and Stokes shift by adding various functional groups to the pyrrole or furan rings. rsc.org These modifications alter the electron distribution within the aromatic system, directly impacting its interaction with light.

Incorporating Functional Moieties: The core structure can be derivatized to create functional probes that respond to specific biological events or environments. nih.gov For example, sensors can be designed based on mechanisms like Photoinduced Electron Transfer (PeT) or Förster Resonance Energy Transfer (FRET), where the fluorescence of the pyrrole-furan core is modulated by the presence of a specific analyte or a change in the cellular environment. nih.gov

Structure-Property Relationships: A deep understanding of how different chemical moieties affect the probe's properties is crucial. rsc.orgnih.gov By systematically altering substituents, researchers can optimize a probe for a specific application, such as imaging particular organelles or detecting enzymatic activity with high precision. nih.gov The versatility of the pyrrole-furan structure allows for the creation of diverse derivatives to establish these critical structure-activity relationships. nih.gov

Antimicrobial and Antitumor Activity (mechanistic focus)

The hybridization of pyrrole and furan rings creates a molecular scaffold that is prevalent in compounds exhibiting significant antimicrobial and antitumor activities. pharmatutor.orgresearchgate.net The biological action is deeply rooted in the specific structural arrangement and the electronic properties of the molecule, which allow for interaction with various cellular targets.

Antimicrobial Activity

Derivatives based on the pyrrole and furan cores have demonstrated broad-spectrum activity against various pathogenic microbes. nih.govijabbr.com The mechanism of action is often linked to the molecule's ability to interfere with essential cellular processes in bacteria and fungi. Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the heterocyclic rings are critical for potency and selectivity. nih.govnih.gov For instance, the introduction of specific side chains can enhance the compound's ability to penetrate the microbial cell wall or bind to a specific enzyme. acgpubs.org Some pyrrole derivatives have shown efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, while exhibiting lower activity against Gram-negative bacteria, potentially due to differences in outer membrane permeability. acgpubs.org In some antifungal derivatives, the presence of a 4-hydroxyphenyl ring was identified as a key pharmacophoric feature for activity against Candida albicans. researchgate.net

Interactive Data Table: Antimicrobial Activity of Representative Pyrrole-Furan Analogs

Below is a summary of the antimicrobial activity for compounds structurally related to the pyrrole-furan class. Users can sort the data by compound or organism to compare findings.

| Compound ID | Target Organism | Activity Measurement | Potency |

| Compound 4 | P. aeruginosa | Zone of Inhibition | Highly Active |

| Compound 7 | A. niger | Zone of Inhibition | Highly Active |

| Compound 3c | C. albicans | MIC | Highly Active |

| Compound 3d | E. coli | MIC | Equipotent to Standard |

| Compound 4 | S. aureus | Zone of Inhibition | 30 mm |

| Compound 11 | S. aureus | Zone of Inhibition | 24 mm |

| Compound 12 | B. cereus | Zone of Inhibition | Promising Activity |

Data synthesized from studies on various pyrrole derivatives. acgpubs.orgresearchgate.net

Antitumor Activity

The pyrrole-furan scaffold is a key feature in many compounds designed as anticancer agents. nih.gov Their mechanism of action often involves the modulation of critical signaling pathways that are dysregulated in cancer cells. eurekaselect.comnih.gov Research on certain furan derivatives has shown that they can exert their anti-proliferative effects by targeting pathways crucial for cancer cell growth and survival, such as the PI3K/Akt and Wnt/β-catenin signaling cascades. eurekaselect.comnih.govresearchgate.net By promoting the activity of tumor suppressor proteins like PTEN, these compounds can effectively inhibit these pro-survival pathways, leading to apoptosis and cell cycle arrest in tumor cells. eurekaselect.comnih.gov The cytotoxic potential of these compounds is often evaluated across various human cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Interactive Data Table: In Vitro Antitumor Activity of Representative Furan Derivatives

This table presents the cytotoxic effects (IC50 values) of selected furan derivatives against different human cancer cell lines. The data can be sorted to highlight the most potent compounds or the most sensitive cell lines.

| Compound ID | Cancer Cell Line | IC50 Value (µM) |

| Compound 1 | HeLa | < 8.79 |

| Compound 24 | HeLa | < 8.79 |

| Compound 24 | SW620 | Moderate to Potent |

| Compound 26 | SW620 | Moderate to Potent |

| Compound 32 | SW620 | Moderate to Potent |

| Compound 35 | SW620 | Moderate to Potent |

| 4d (p-tolyl) | HepG2 | Highly Active |

Data extracted from studies on novel furan derivatives. nih.govnih.gov

Role in Discovery of New Chemical Entities (NCEs)

The pyrrole-furan scaffold serves as a valuable starting point in the discovery of New Chemical Entities (NCEs). nih.govijabbr.com In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that can be systematically decorated with various functional groups to create a library of new compounds with diverse biological activities. ijabbr.com The pyrrole and furan heterocycles are considered "privileged structures" because they are frequently found in existing drugs and biologically active compounds, suggesting they have favorable properties for interacting with biological targets. pharmatutor.orgijabbr.com

The utility of the pyrrole-furan scaffold in NCE discovery stems from several key attributes:

Structural Versatility: The core allows for the introduction of substituents at multiple positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize binding affinity and selectivity for a specific biological target. ijabbr.comijabbr.com

Proven Biological Relevance: The widespread presence of pyrrole and furan motifs in pharmacologically active agents provides a strong rationale for their use in developing new therapeutics for a range of diseases, including metabolic disorders, cancer, and infectious diseases. pharmatutor.orgnih.gov

Synthetic Accessibility: Efficient and well-established synthetic methods exist for constructing and modifying the pyrrole and furan rings, facilitating the rapid generation of compound libraries for high-throughput screening and lead optimization. rsc.org

By leveraging this scaffold, researchers can systematically explore chemical space to identify novel compounds with improved efficacy, selectivity, and pharmacokinetic profiles, ultimately leading to the development of the next generation of therapeutic agents. nih.gov

Advanced Analytical Methodologies for Compound Analysis

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation of "1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-" from complex mixtures, enabling its precise identification and quantification. Gas and liquid chromatography are the most pertinent techniques for this purpose.

Gas chromatography (GC) is an ideal technique for the analysis of volatile and semi-volatile compounds like "1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-". Coupled with a mass spectrometer (MS), GC-MS provides powerful separation and identification capabilities. The conditions for GC analysis can be optimized based on the parameters used for the closely related and structurally similar compound, 1-(2-Furanylmethyl)-1H-pyrrole.

Key parameters for the GC analysis would include the selection of an appropriate capillary column, typically with a non-polar or medium-polarity stationary phase, to ensure good resolution. The temperature program, carrier gas flow rate, and injector temperature are also critical variables that need to be fine-tuned to achieve optimal separation and peak shape.

Table 1: Illustrative Gas Chromatography (GC) Conditions for Analysis of Related Pyrrole (B145914) Compounds

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column Type | Capillary | Capillary | Capillary |

| Active Phase | DB-5 | HP-5 | DB-1 |

| Column Length | 60 m | 50 m | 60 m |

| Column Diameter | 0.32 mm | 0.32 mm | 0.25 mm |

| Carrier Gas | Helium | Helium | Helium |

| Temperature Program | |||

| Initial Temperature | 50°C | 35°C | 30°C |

| Ramp Rate | 4°C/min | 2°C/min | 4°C/min |

| Final Temperature | 250°C | 250°C | 200°C |

| Initial Hold Time | 5 min | - | 25 min |

| Final Hold Time | - | 15 min | 20 min |

This data is representative and may require optimization for the specific analysis of "1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-".

For less volatile samples or for purity assessment and quantification without the need for volatilization, High-Performance Liquid Chromatography (HPLC) is the method of choice. A simple and selective HPLC method with UV detection can be developed for the determination of pyrrole-containing compounds. thermofisher.com

The separation is typically achieved on a reverse-phase column, such as a C18 column. The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution is often employed to ensure the efficient separation of the target compound from any impurities. UV detection is suitable for this compound due to the chromophoric nature of the pyrrole and furan (B31954) rings.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30°C |

These parameters are illustrative and would require validation for the specific analysis of "1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-".

Advanced Spectrometric Methods for Trace Analysis

For the detection of trace amounts of "1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-", more sensitive spectrometric techniques are necessary. These methods are particularly useful in environmental monitoring or food analysis where the concentration of the analyte may be very low.

Proton-transfer-reaction mass spectrometry (PTR-MS) is a highly sensitive technique for the real-time monitoring of volatile organic compounds (VOCs). azom.comfrontiersin.orgnih.gov It offers very low detection limits, often in the parts-per-trillion (ppt) range, and reduces the need for extensive sample preparation. frontiersin.org Another advanced technique is two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS), which provides enhanced separation capacity and sensitivity for complex mixtures.

Sample Preparation and Extraction Protocols for Complex Matrices